1-Chloro-1-phenyl-propan-2-one

Catalog No.
S3671270
CAS No.
4773-35-7
M.F
C9H9ClO
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-1-phenyl-propan-2-one

CAS Number

4773-35-7

Product Name

1-Chloro-1-phenyl-propan-2-one

IUPAC Name

1-chloro-1-phenylpropan-2-one

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C9H9ClO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3

InChI Key

KFPLPFVPPOJDFF-UHFFFAOYSA-N

SMILES

CC(=O)C(C1=CC=CC=C1)Cl

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)Cl

1-Chloro-1-phenyl-propan-2-one is an organic compound with the molecular formula C9H9ClOC_9H_{9}ClO and a molar mass of 168.62 g/mol. This compound is characterized by a chloro substituent attached to a phenyl group, positioned adjacent to a carbonyl group, which classifies it as a chlorinated ketone. The compound is also known by its CAS number 4773-35-7 and has applications in various fields, including medicinal chemistry and materials science. Its structural features contribute to its unique chemical properties and potential biological activities .

The chemical behavior of 1-chloro-1-phenyl-propan-2-one is influenced significantly by its electrophilic nature due to the carbonyl group. It can participate in various reactions, including:

  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of alcohols upon reaction with nucleophiles.
  • Halogenation: The presence of the chlorine atom allows for further halogenation reactions under appropriate conditions.
  • Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions, producing alkenes or other products .

The synthesis of 1-chloro-1-phenyl-propan-2-one typically involves multi-step synthetic routes starting from readily available precursors. Common methods include:

  • Formation of Enol Silyl Ether: A phenylketone is treated with lithium diisopropylamide in anhydrous tetrahydrofuran to form an enol silyl ether.
  • Chlorination: The enol silyl ether can be chlorinated using chlorinating agents to yield the desired product .
  • Purification: The product is usually purified through column chromatography to achieve high purity levels.

1-Chloro-1-phenyl-propan-2-one has several notable applications:

  • Medicinal Chemistry: It serves as a precursor or intermediate in the synthesis of various pharmaceuticals.
  • Material Science: The compound can be utilized in the development of new materials due to its unique chemical properties.
  • Mechanistic Studies: It is used as a mechanistic probe to study radical mechanisms in organic reactions .

Research on the interaction profile of 1-chloro-1-phenyl-propan-2-one with biological targets is essential for understanding its potential therapeutic applications. Preliminary studies suggest that similar compounds can interact with enzymes and receptors, potentially modulating their activity. These interactions may lead to significant biological effects that warrant further investigation in drug discovery contexts .

Several compounds share structural similarities with 1-chloro-1-phenyl-propan-2-one, providing insight into its uniqueness:

Compound NameMolecular FormulaSimilarity Index
1-Bromo-1-phenyl-propan-2-oneC9H9BrOC_9H_9BrOHigh
1-Chloro-1-(2-chloro-4-fluorophenyl)-propan-2-oneC9H8ClF2OC_9H_8ClF_2OModerate
4'-Chloro-2'-fluoroacetophenoneC9H8ClFOC_9H_8ClFOModerate
1-(2-Chloro-4-fluorophenyl)ethanoneC9H8ClFOC_9H_8ClFOLow
1-(2-Chloro-3-fluorophenyl)ethanoneC9H8ClFOC_9H_8ClFOLow

These comparisons highlight the unique combination of chlorinated groups in the compound's structure which may influence its reactivity and biological activity differently than its analogs .

XLogP3

2.3

Dates

Last modified: 08-20-2023

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